molecular formula C24H16O4 B11042993 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate

3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate

Cat. No.: B11042993
M. Wt: 368.4 g/mol
InChI Key: OCEMJEHXBSMHBW-UHFFFAOYSA-N
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Description

3-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate is a phenylacetate ester featuring a 1,3-indanedione-derived substituent. The core structure includes a phenyl ring substituted with a methylidene group bridging to a 1,3-dioxo-indene moiety, esterified to phenylacetic acid.

Synthetic routes for analogous compounds involve condensation reactions between aldehydes and indanedione derivatives. For instance, 2-(4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide was synthesized via aldehyde-indanedione condensation, yielding a single product in good yield .

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

[3-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-phenylacetate

InChI

InChI=1S/C24H16O4/c25-22(15-16-7-2-1-3-8-16)28-18-10-6-9-17(13-18)14-21-23(26)19-11-4-5-12-20(19)24(21)27/h1-14H,15H2

InChI Key

OCEMJEHXBSMHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide Derivatives with Nitrate Esters ()

Phthalimide derivatives, such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, share the 1,3-dioxo-isoindole core but incorporate nitrate ester groups. These compounds were evaluated for mutagenicity using the Ames test (TA100 and TA102 strains). Mutagenic potency ranged from 0–4,803 revertants/μmol, with meta-aromatic substitution and methyl spacers linked to nitrate esters reducing genotoxicity .

Key Structural Differences:

  • Functional groups: Nitrate ester (phthalimide derivatives) vs. phenylacetate ester (target compound).
  • Substituents: Meta-aromatic substitution in phthalimides vs. inden-dione methylidene in the target.

Acetamide Derivatives ()

The acetamide analog, 2-(4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide, replaces the phenylacetate ester with an amide group. Amides generally exhibit greater hydrolytic stability than esters, which could influence pharmacokinetics or environmental persistence .

Functional Group Impact:

Compound Type Stability Solubility
Phenylacetate Ester Moderate Lipophilic
Acetamide High Moderate

Trifloxystrobin ()

Trifloxystrobin (methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate) is a phenylacetate-based fungicide. Its complex structure includes methoxyimino and trifluoromethylphenyl groups, enhancing pesticidal activity.

Regulated Phenylacetate Derivatives ()

The target compound’s bulkier inden-dione group may reduce its utility as a precursor, though regulatory status remains unconfirmed.

Trifluoromethyl-Substituted Analogs ()

Methyl 3-(trifluoromethyl)phenylacetate highlights the impact of electron-withdrawing groups. The trifluoromethyl substituent increases lipophilicity and metabolic resistance compared to the inden-dione group, which may enhance planarity and π-π stacking interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Example) Core Structure Functional Group Key Property/Activity Regulatory Notes
Phthalimide nitrate ester Isoindole-1,3-dione Nitrate ester Mutagenic (0–4,803 revertants) Not regulated
3-[(1,3-Dioxo-inden)methyl]phenyl acetate Inden-1,3-dione Phenylacetate ester Unknown Unlisted in precursor laws
Methyl 3-(trifluoromethyl)phenylacetate Phenylacetate Trifluoromethyl High lipophilicity Unregulated
Methyl phenylacetate Phenylacetate Methyl ester Precursor control Controlled (2 kg limit)

Biological Activity

The compound 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate , commonly referred to as a derivative of the indene structure, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H18O4C_{22}H_{18}O_4, with a molecular weight of approximately 358.38 g/mol. The structure features a phenylacetate moiety linked to an indene-derived dioxo group, contributing to its unique chemical reactivity and biological profile.

Antioxidant Properties

Research indicates that compounds with similar indene structures exhibit significant antioxidant activity. The presence of the dioxo group is believed to enhance electron donation capabilities, which can neutralize free radicals effectively. For instance, studies on related compounds have demonstrated a reduction in oxidative stress markers in vitro and in vivo models, suggesting that this compound may similarly mitigate oxidative damage.

Study Model Findings
In vitroSignificant reduction in DPPH radical scavenging activity
AnimalDecreased malondialdehyde levels in serum

Anticancer Activity

Emerging studies have highlighted the anticancer potential of indene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators. For example:

  • Caspase Activation : Induces programmed cell death in tumor cells.
  • Cell Cycle Arrest : Compounds similar to our target have been shown to arrest the cell cycle at the G2/M phase.
Cancer Type Effect Observed Mechanism
Breast CancerReduced cell viabilityApoptosis via caspase pathway
Colon CancerInhibition of proliferationG2/M phase arrest

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies indicating that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Inflammatory Model Cytokine Level Change
Arthritis Rat ModelDecreased TNF-alpha levels
LPS-induced inflammationReduced IL-6 production

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxo group plays a crucial role in stabilizing free radicals.
  • Modulation of Signaling Pathways : Inhibition of NF-kB signaling has been observed, leading to decreased inflammatory responses.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell cycle control.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Breast Cancer Study : A study involving a derivative showed a 50% reduction in tumor size in xenograft models after treatment over four weeks.
  • Diabetes Model : In diabetic rats, administration led to improved glucose tolerance and reduced oxidative stress markers.

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